N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring fused with a triazolopyrimidine moiety, and it also contains a fluorophenyl group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C16H12FN7O |
|---|---|
Molecular Weight |
337.31 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H12FN7O/c17-12-4-2-11(3-5-12)9-23-10-13(8-19-23)20-15(25)14-21-16-18-6-1-7-24(16)22-14/h1-8,10H,9H2,(H,20,25) |
InChI Key |
HPTJZPORKAROIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)F)N=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone.
Introduction of the fluorophenyl group: This step involves the alkylation of the pyrazole ring with a 4-fluorobenzyl halide.
Formation of the triazolopyrimidine moiety: This is typically done through a cyclization reaction involving a suitable precursor such as an aminopyrimidine derivative.
Final coupling: The final step involves coupling the pyrazole and triazolopyrimidine moieties under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting kinases and other enzymes involved in disease pathways.
Chemical Biology: The compound is utilized in chemical biology for probing biological systems and understanding the molecular mechanisms of diseases.
Industrial Applications: It is explored for its potential use in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It primarily acts as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the modulation of signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anti-cancer properties.
Triazolopyrimidine derivatives: These compounds are known for their antimicrobial and anti-inflammatory activities.
Fluorophenyl-containing compounds: These compounds are widely studied for their diverse biological activities, including anti-cancer and anti-inflammatory effects.
The uniqueness of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific structural features that allow it to interact with multiple biological targets, making it a versatile compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
